NEUROTENSIN

GPCR pharmacology radioligand binding structure–activity relationship

Neurotensin (NT) is a 13-amino-acid endogenous tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) first isolated from bovine hypothalamus. It is co-synthesized with the related hexapeptide neuromedin N (NN) from a common 169–170 amino acid precursor protein, and both peptides share an identical C-terminal tetrapeptide motif (Pro-Tyr-Ile-Leu).

Molecular Formula C78H121N21O20
Molecular Weight 1672.9 g/mol
Cat. No. B7910187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEUROTENSIN
Molecular FormulaC78H121N21O20
Molecular Weight1672.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48+,49-,50+,51+,52+,53+,54-,55+,56+,57+,58-,59-,63-/m1/s1
InChIKeyPCJGZPGTCUMMOT-IMEZQUPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotensin (NT) for Research Procurement: Endogenous Tridecapeptide with Dual-Receptor Pharmacology


Neurotensin (NT) is a 13-amino-acid endogenous tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) first isolated from bovine hypothalamus [1]. It is co-synthesized with the related hexapeptide neuromedin N (NN) from a common 169–170 amino acid precursor protein, and both peptides share an identical C-terminal tetrapeptide motif (Pro-Tyr-Ile-Leu) [2]. NT exerts its biological effects through two G protein-coupled receptors—the high-affinity NTS1 (Gq/11-coupled) and the lower-affinity, levocabastine-sensitive NTS2—as well as the single-transmembrane-domain sortilin/NTS3 receptor [2]. The C-terminal hexapeptide NT(8–13) constitutes the minimal pharmacophore retaining full biological activity and is the logical lead scaffold for analog development [3].

GPCR signaling Endogenous NTS1/NTS2 dual-receptor agonist for Gq/11 and opioid-independent pathway studies
Reference peptide Full-length tridecapeptide with species-conserved C-terminal pharmacophore (Arg-Pro-Tyr-Ile-Leu)
Stability baseline Native instability reference for analog benchmarking and prodrug design programs

Why Neurotensin Cannot Be Interchanged with NT(8–13), Neuromedin N, or Xenin in Research Applications


Despite originating from the same precursor gene and sharing conserved C-terminal motifs, neurotensin and its in-class analogs exhibit quantitatively distinct receptor binding profiles, functional potencies, and metabolic stabilities that preclude generic substitution in experimental protocols. Full-length NT (1–13) differs from its minimal active fragment NT(8–13) in absolute binding affinity at both NTS1 and NTS2 by factors of 1.8- to 3.5-fold, while neuromedin N is approximately 9-fold less potent than NT in G-protein activation assays at NTS1 [1]. Furthermore, NT is rapidly degraded in vivo with a plasma half-life of approximately 1.4 minutes, whereas certain stabilized NT(8–13) analogs achieve half-lives exceeding 24 hours—a difference of over 1,000-fold that directly impacts experimental design, dosing regimens, and interpretability of in vivo results [2]. Selecting the wrong NT-family peptide for a given assay can therefore produce misleading affinity, efficacy, or pharmacokinetic data.

NT(8–13) fragment
The minimal active hexapeptide shows higher NTS1/NTS2 affinity and a different subtype selectivity ratio than full-length NT; data generated with NT(8–13) may not transfer directly to native peptide pharmacology.
Neuromedin N
Co-synthesized from the same precursor but significantly less potent in G-protein activation at NTS1; using neuromedin N as a functional substitute may underestimate maximal NTS1 coupling capacity.
Stabilized analogs
Engineered NT(8–13) analogs with extended plasma half-life (>24 h) are not interchangeable with native NT for acute in vitro or short-exposure studies requiring endogenous kinetics.

Neurotensin Product-Specific Quantitative Differentiation Evidence Versus Closest Analogs


NT(8–13) Binds NTS1 and NTS2 with 1.8- to 3.5-Fold Higher Affinity Than Full-Length Neurotensin

In head-to-head radioligand competition binding experiments conducted under identical conditions, the C-terminal hexapeptide fragment NT(8–13) consistently exhibits higher affinity than full-length neurotensin (NT 1–13) at both human receptor subtypes. At human NTS1 expressed in CHO cell membranes, NT(8–13) displayed a Ki of 0.29 ± 0.03 nM compared with 0.51 ± 0.06 nM for NT, representing a 1.8-fold affinity advantage [1]. At human NTS2 expressed in HEK293 cells, the difference was more pronounced: NT(8–13) Ki = 1.4 ± 0.1 nM versus NT Ki = 4.9 ± 0.3 nM, a 3.5-fold improvement [1]. In an independent functional study using intact murine neuroblastoma N1E-115 cells, NT(8–13) was reported to be 50-fold more potent than native NT in stimulating intracellular cyclic GMP formation and exhibited an 18-fold higher receptor binding affinity on this neuronal cell type [2].

NT(8–13) affinity gain
Head-to-head
1.8× higher affinity at NTS1, 3.5× at NTS2 vs full-length NT
Supports NT(8–13) as a distinct pharmacological tool; full-length NT as a reference compound may yield lower apparent affinity.
CHO and HEK293 membrane radioligand binding under identical conditions.
GPCR pharmacology radioligand binding structure–activity relationship peptide fragment comparison

Neurotensin Exhibits 9.6-Fold Selectivity for NTS1 Over NTS2, Defining Its Primary Signaling Axis

Neurotensin binds to its two GPCR subtypes with markedly different affinities, establishing a clear rank order that determines which downstream signaling pathways are preferentially engaged. Quantitatively, NT binds human NTS1 with a Ki of 0.51 ± 0.06 nM versus NTS2 with a Ki of 4.9 ± 0.3 nM, yielding a 9.6-fold selectivity for NTS1 [1]. The IUPHAR/BPS Guide to Pharmacology corroborates this differential: NT binds NTS1 with an affinity range of 0.1–0.4 nM compared with 2–5 nM for NTS2 [2]. By comparison, the C-terminal fragment NT(8–13) shows a reduced selectivity ratio of approximately 4.8-fold (NTS1 Ki = 0.29 nM, NTS2 Ki = 1.4 nM) [1]. This is functionally significant: NTS1 couples predominantly to Gq/11, activating phospholipase C and mediating hypothermia, dopamine modulation, and neuroprotection, whereas NTS2 is associated with opioid-independent analgesia and levocabastine-sensitive signaling; NT itself acts as a low-efficacy agonist at NTS2 [2].

NTS1 selectivity window
Head-to-head
9.6-fold NTS1 over NTS2 (Ki 0.51 vs 4.9 nM)
Wider subtype discrimination than NT(8–13) (4.8-fold); relevant for dissecting NTS1-mediated vs NTS2-mediated responses.
CHO/HEK293 binding; IUPHAR corroborates NTS1 0.1–0.4 nM, NTS2 2–5 nM.
receptor subtype selectivity NTS1 NTS2 Gq signaling analgesia vs hypothermia

Neurotensin Is ~9-Fold More Potent Than Neuromedin N in Activating G-Protein Signaling at NTS1

Neurotensin and neuromedin N are co-synthesized from the same precursor and share the identical C-terminal tetrapeptide Pro-Tyr-Ile-Leu, yet they exhibit substantially different functional potencies at the NTS1 receptor. In [³⁵S]GTPγS binding assays using membranes from CHO cells stably expressing the cloned rat NTS1 receptor, neurotensin stimulated G-protein activation with an EC50 of 2.3 ± 0.9 nM, whereas neuromedin N achieved an EC50 of only 21 ± 6 nM—a 9.1-fold potency difference favoring NT [1]. The peptidase-resistant analog JMV449 (EC50 = 1.7 ± 0.4 nM) was equipotent to NT, confirming that the difference between NT and NN is intrinsic to receptor recognition and not an artifact of differential degradation [1]. In a separate study in murine N1E-115 neuroblastoma cells, neuromedin N stimulated inositol phosphate hydrolysis with an EC50 of 2.5 nM and cyclic GMP formation with an EC50 of 4.5 nM, while neurotensin itself exhibited an EC50 of 0.9 nM for inositol phosphate hydrolysis—a 2.8-fold potency advantage [2]. In homologous displacement binding, neuromedin N displays weak affinity with IC50 values of 454 nM in rat brain and 425 nM in rat spinal cord membranes, approximately 900-fold weaker than NT binding at NTS1 [3].

NT vs neuromedin N
Cross-study
9.1× greater G-protein activation potency (EC50 2.3 vs 21 nM)
Neuromedin N is not a functional substitute; using it may significantly underestimate NTS1 coupling efficiency.
[³⁵S]GTPγS assay in CHO cells expressing rat NTS1.
functional selectivity G-protein activation [³⁵S]GTPγS neuromedin N NTS1 pharmacology

Native Neurotensin Has an In Vivo Plasma Half-Life of 1.4 Minutes—Over 1,000-Fold Shorter Than Stabilized Analogs

Native neurotensin is exceptionally susceptible to proteolytic degradation, a property that critically constrains experimental protocols and distinguishes it from synthetic stabilized analogs. In human subjects, the disappearance half-time of intravenously infused NT in circulating plasma was measured at 1.4 minutes using a C-terminally directed radioimmunoassay [1]. The half-time measured with an N-terminal antibody was 6.0 minutes, reflecting the sequential degradation pathway: the C-terminal bioactive portion (NT 9–13) is cleaved first with a half-life of less than 0.5 minutes, while the N-terminal fragment NT 1–8 has a longer half-life of 31 minutes [1]. In vitro, NT incubated in fresh human plasma at 37°C had a half-time of 226 minutes, highlighting that the in vivo clearance mechanisms are far more aggressive than ex vivo conditions would predict [2]. The minimal active fragment NT(8–13) is equally labile, with a plasma half-life of less than 2 minutes [3]. By contrast, rationally designed stabilized analogs achieve dramatically improved stability: the macrocyclic NTS2-selective peptide CR-01-64 exhibits a half-life exceeding 24 hours (plasma t₁/₂ > 24 h) with a Ki of 7.0 nM at NTS2 and >125-fold selectivity over NTS1 [4], while Class 3 NT(8–13) analogs incorporating reduced amide bonds and unnatural amino acids remain stable in rat serum for more than 24 hours, representing a >720-fold improvement over the native peptide [3].

Plasma half-life
Reported
In vivo t₁/₂ 1.4 min (human), >24 h for stabilized analogs
Native NT requires continuous infusion or acute in vitro use; analog benchmarking uses >1,000-fold stability gain.
Human i.v. infusion, RIA detection; stabilized analogs in rat serum.
peptide stability proteolytic degradation pharmacokinetics half-life in vivo vs in vitro

Human, Bovine, and Rat Neurotensin Share an Identical C-Terminal Pharmacophore (Residues 8–13), Enabling Confident Cross-Species Data Extrapolation

The mature neurotensin tridecapeptide is highly conserved across mammalian species, particularly within the C-terminal hexapeptide (residues 8–13) that constitutes the minimal bioactive pharmacophore. Human intestinal neurotensin was isolated and demonstrated to be identical in amino acid composition and COOH-terminal sequence to bovine hypothalamic and intestinal neurotensin; the two peptides gave rise to identical papain digestion fragments and were indistinguishable in radioimmunoassays using three different region-specific antisera, as well as in hypotensive bioassays in anesthetized rats [1]. The C-terminal 8–13 region (Arg-Arg-Pro-Tyr-Ile-Leu) has been shown to be fully conserved during tetrapod evolution, with sequence variations confined exclusively to the N-terminal half (residues 1–7) [2]. For procurement purposes, the mature tridecapeptide sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH is identical in bovine, human, and porcine sources, while rodent (rat/mouse) sequences differ only in precursor protein length (169 vs. 170 amino acids) but produce the identical mature tridecapeptide [3]. The human and rat precursor proteins share 78% overall amino acid identity [3].

Cross-species identity
Class-level
100% C-terminal pharmacophore (8–13) conserved: human, bovine, rat, mouse
Bovine-sourced NT can serve as a pharmacologically equivalent tool for studies across mammalian models.
Edman degradation, RIA, and hypotensive bioassay confirmation.
species conservation sequence homology pharmacophore translational pharmacology C-terminal domain

Neurotensin: Best-Fit Research and Procurement Application Scenarios Based on Quantitative Evidence


NTS1-Selective GPCR Signaling and Gq/11-Phospholipase C Pathway Studies

Neurotensin is the preferred ligand for experiments requiring selective activation of the NTS1–Gq/11–phospholipase C signaling axis. With a 9.6-fold binding selectivity for NTS1 (Ki = 0.51 nM) over NTS2 (Ki = 4.9 nM) [1], native NT provides the widest pharmacological window among non-synthetic NT-family ligands for discriminating NTS1-mediated inositol phosphate turnover, intracellular calcium mobilization, and downstream hypothermic responses. This selectivity is superior to that of NT(8–13), which exhibits only a 4.8-fold NTS1/NTS2 ratio and thus produces greater NTS2 co-engagement at comparable concentrations [1]. Researchers studying dopamine D2 receptor–NTS1 heterodimerization or NTS1-mediated neuroprotection should use full-length NT rather than NT(8–13) to preserve physiologically relevant receptor subtype discrimination.

Species-Conserved Pharmacophore Enabling Cross-Mammalian Translational Pharmacology

Because the mature neurotensin tridecapeptide and its C-terminal 8–13 pharmacophore are 100% identical across human, bovine, porcine, rat, and mouse sequences [2], bovine-sourced neurotensin—the historically dominant commercial form—can be used interchangeably with human-sequence NT in binding, signaling, and in vivo studies without introducing species-dependent affinity artifacts. This conservation is particularly important for translational research programs that move between rodent models and human tissue systems: the same peptide batch produces pharmacologically equivalent results across all test species, eliminating the need to procure species-matched NT variants and enabling direct meta-analysis of historical data from different laboratories using different peptide sources [2].

Acute In Vitro Functional Assays Requiring Maximal G-Protein Activation at NTS1

For in vitro functional assays—including [³⁵S]GTPγS binding, inositol phosphate accumulation, and calcium flux measurements in recombinant NTS1-expressing cell lines—native neurotensin is the appropriate endogenous reference agonist. NT achieves an EC50 of 2.3 ± 0.9 nM for G-protein activation at rat NTS1, compared with 21 ± 6 nM for neuromedin N, representing a 9.1-fold potency advantage [3]. Using neuromedin N as a surrogate—even though it is co-produced from the same precursor—would systematically underestimate NTS1-mediated G-protein coupling capacity by nearly an order of magnitude. Researchers benchmarking novel synthetic NTS1 agonists or assessing receptor reserve and coupling efficiency should use authentic NT to establish the correct maximal response ceiling.

Peptide Stability Research and Analog Benchmarking Programs

Native neurotensin serves as the essential reference baseline for any peptide stability engineering or prodrug development program. Its extraordinarily short in vivo half-life of 1.4 minutes in human plasma [4] and less than 2 minutes for the NT(8–13) fragment [5] provides the quantitative benchmark against which all stabilized analogs are measured. Programs developing backbone-modified, macrocyclic, or N-methylated NT analogs report their stability improvements as fold-changes over this native NT baseline (e.g., Class 3 NT(8–13) analogs: >24 h vs. <2 min, representing >720-fold improvement) [5]. Procurement of high-purity native NT is therefore mandatory for any research program that requires a validated, literature-consistent instability reference point for comparative pharmacokinetic profiling of novel NT-derived therapeutic candidates.

Application
Selection Property
Validation Focus
NTS1-selective GPCR pathway studies
Receptor subtype selectivity profile
NTS1 vs NTS2 engagement in binding and functional assays
Cross-species pharmacological comparisons
C-terminal pharmacophore conservation
Consistent binding and signaling responses across mammalian receptor orthologs
NTS1 functional assay reference
Maximal G-protein activation capacity
Full agonist concentration-response curves in recombinant NTS1 systems
Peptide stability benchmarking
Native degradation rate baseline
Fold-stability improvement of backbone-modified or macrocyclic analogs
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